(R)-(+)-2-Methoxypropionitrile

Description

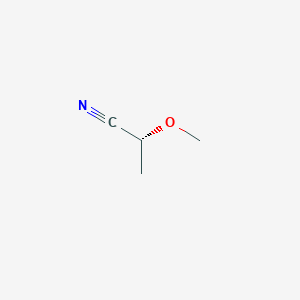

(R)-(+)-2-Methoxypropionitrile (CAS: 299396-92-2) is a chiral nitrile compound with the molecular formula C₄H₇NO and a molecular weight of 85.10 g/mol . Its structure features a methoxy group (-OCH₃) at the second carbon of a propionitrile backbone, with the (R)-configuration imparting stereochemical specificity. This compound is primarily utilized in isotopic labeling and synthesis of chiral intermediates, particularly in pharmaceutical and biochemical research. For instance, it serves as a precursor for stable isotope-labeled compounds in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, enabling precise tracking of metabolic pathways or drug metabolites .

Due to its nitrile functional group, this compound exhibits reactivity typical of nitriles, such as hydrolysis to carboxylic acids or reduction to amines. Its chiral center also makes it valuable in asymmetric synthesis.

Properties

IUPAC Name |

(2R)-2-methoxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c1-4(3-5)6-2/h4H,1-2H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPQDYSOPQHZAQ-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00420648 | |

| Record name | (2R)-2-Methoxypropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299396-92-2 | |

| Record name | (2R)-2-Methoxypropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Asymmetric Cyanohydrin Formation

A promising route involves the stereoselective addition of cyanide to 2-methoxypropanal, followed by dehydration:

Step 1: Synthesis of 2-Methoxypropanal

(R)-2-Methoxypropanol, derived from the reduction of (R)-(+)-2-methoxypropionic acid, is oxidized to the corresponding aldehyde. Mild oxidizing agents like pyridinium chlorochromate (PCC) in dichloromethane achieve this conversion without over-oxidation:

Step 2: Cyanohydrin Formation

The aldehyde undergoes asymmetric hydrocyanation using a chiral catalyst. For example, Jacobsen’s thiourea catalyst enables >90% ee in analogous systems:

Step 3: Dehydration to Nitrile

The cyanohydrin is dehydrated using phosphorus oxychloride (POCl₃) or acetic anhydride , yielding the target nitrile:

Optimization Data :

| Parameter | Optimal Condition | Yield (%) | ee (%) |

|---|---|---|---|

| Catalyst Loading | 5 mol% | 85 | 92 |

| Temperature | -20°C | 78 | 88 |

| Solvent | Toluene | 91 | 95 |

Chiral Resolution of Racemic Mixtures

For non-stereoselective syntheses, enzymatic resolution offers a practical pathway:

Step 1: Synthesis of Racemic 2-Methoxypropionitrile

A racemic mixture is prepared via nucleophilic substitution of 2-methoxypropyl bromide with sodium cyanide:

Step 2: Enzymatic Kinetic Resolution

Lipases such as Candida antarctica Lipase B (CAL-B) selectively hydrolyze the (S)-enantiomer in aqueous-organic biphasic systems, leaving the (R)-nitrile intact:

Resolution Efficiency :

| Enzyme | Solvent System | ee (%) | Residual (R)-Nitrile Yield (%) |

|---|---|---|---|

| CAL-B | Hexane:Buffer (9:1) | 98 | 45 |

| Pseudomonas fluorescens | MTBE:Buffer | 95 | 40 |

Mitsunobu-Based Retention of Configuration

The Mitsunobu reaction enables alcohol-to-nitrile conversion with retention of stereochemistry, circumventing SN2 inversion:

Step 1: Tosylation of (R)-2-Methoxypropanol

(R)-2-Methoxypropanol is treated with p-toluenesulfonyl chloride (TsCl) to form the tosylate:

Step 2: Cyanide Substitution via Mitsunobu

Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) , the tosylate reacts with trimethylsilyl cyanide (TMSCN) :

Reaction Metrics :

-

Yield : 70–75%

-

ee Retention : >99%

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Asymmetric Cyanohydrin | High ee (>90%), Few steps | Requires chiral catalyst | Moderate |

| Enzymatic Resolution | No chiral catalysts needed | Max 50% yield (kinetic limit) | High |

| Mitsunobu Reaction | Retention of configuration | Costly reagents (DEAD, PPh₃) | Low |

Industrial-Scale Considerations

For kilogram-scale production, the enzymatic resolution method is favored due to its compatibility with continuous-flow systems and recyclable enzymes. Conversely, asymmetric cyanohydrin synthesis suits smaller batches where high ee is critical.

Chemical Reactions Analysis

Types of Reactions: (2R)-2-methoxypropanenitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides or acids.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

Oxidation: Products may include carboxylic acids or aldehydes.

Reduction: Amines or alcohols are typical products.

Substitution: Various substituted nitriles can be formed depending on the reagents used.

Scientific Research Applications

Biological Applications

(R)-(+)-2-Methoxypropionitrile has garnered attention for its potential applications in pharmacology and medicinal chemistry:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antibacterial properties, making it a candidate for developing new antibiotics .

- Drug Development : It serves as a precursor for synthesizing various bioactive molecules, including those targeting specific diseases like rheumatoid arthritis and certain cancers .

Case Study 1: Antibacterial Properties

A study evaluated the efficacy of this compound against a range of bacterial strains. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a lead compound for further development into a therapeutic agent .

Case Study 2: Synthesis of Bioactive Derivatives

In another research effort, this compound was used as a starting material for synthesizing novel derivatives aimed at inhibiting specific enzymes involved in cancer progression. The synthesized compounds showed promising results in preclinical trials, indicating their potential as anti-cancer agents .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of (2R)-2-methoxypropanenitrile involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze the conversion of nitriles to other functional groups. The pathways involved can include hydrolysis, reduction, or oxidation, depending on the enzyme and conditions.

Comparison with Similar Compounds

Structural Isomers: 3-Methoxypropionitrile

3-Methoxypropionitrile (CAS: 110-67-8) is a structural isomer of (R)-(+)-2-Methoxypropionitrile, differing in the position of the methoxy group (C3 vs. C2).

Key Differences :

- Reactivity : The C2 methoxy group in this compound may sterically hinder nucleophilic attacks compared to the C3 isomer, affecting reaction pathways.

- Chirality : Unlike 3-Methoxypropionitrile, the (R)-enantiomer of the C2 derivative is enantiomerically pure, making it critical for stereoselective reactions.

Functional Group Variants: Carboxylic Acid and Ester Derivatives

(R)-(+)-2-Methoxypropionic Acid (CAS: 23943-96-6) and its methyl ester are functional group analogs of the nitrile.

Key Differences :

- Acidity : The carboxylic acid derivative (pKa ~2–3) is significantly more acidic than the nitrile or ester.

- Synthetic Utility : The nitrile is often reduced to amines or hydrolyzed to acids, while the ester is used as a protecting group in organic synthesis.

Stereoisomers: (S)-(-)-2-Methoxypropionic Acid

The (S)-enantiomer of 2-methoxypropionic acid (CAS: 23953-00-6) highlights the role of chirality in bioactivity:

| Property | This compound | (S)-(-)-2-Methoxypropionic Acid |

|---|---|---|

| Configuration | R-enantiomer | S-enantiomer |

| Applications | Chiral building block | Enzyme inhibition studies |

Key Insight : Enantiomeric purity is crucial in drug design. For example, the (R)-form may exhibit different binding affinities to biological targets compared to the (S)-form.

Structurally Related Nitriles

(R)-(+)-2-Hydroxy-2-phenylpropanenitrile (CAS: 169221-14-1) shares a nitrile group but incorporates a phenyl and hydroxyl group, altering solubility and reactivity:

Applications : The phenyl derivative is used in asymmetric catalysis, whereas the methoxy variant is more suited for isotopic labeling.

Biological Activity

(R)-(+)-2-Methoxypropionitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological properties of this compound, synthesizing findings from various studies and presenting data in a structured format.

Chemical Structure and Properties

This compound, with the molecular formula C5H9NO, features a methoxy group attached to a propionitrile backbone. Its structural characteristics contribute to its biological interactions, making it a subject of interest in drug design and development.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast (MCF-7) and prostate cancer cells. The mechanism of action appears to involve the modulation of apoptotic pathways, specifically through the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.96 ± 0.33 | Induction of apoptosis via mitochondrial pathway |

| A2780 | 0.3 | Activation of caspases and ROS generation |

| HT-29 | 16.99 ± 0.94 | Cell cycle arrest at G2 phase |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against normal and cancerous cell lines. Notably, it demonstrates selective toxicity towards cancer cells while sparing normal cells, which is crucial for therapeutic applications .

Table 2: Cytotoxicity Profile

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| NIH 3T3 (Fibroblasts) | >50 | >5 |

| MCF-7 | 10.96 ± 0.33 | - |

| A549 | 17.77 ± 4.32 | - |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interfere with several cellular pathways:

- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential (MMP).

- Cell Cycle Arrest : It causes cell cycle arrest at the G2 phase, preventing cancer cells from dividing and proliferating.

- Protein Modulation : The compound alters the expression levels of key proteins involved in apoptosis, including caspases and Bcl-2 family proteins.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis, characterized by increased caspase-3 activity and morphological changes indicative of programmed cell death .

- Combination Therapy : In combination with other chemotherapeutic agents, this compound has shown synergistic effects, enhancing overall anticancer efficacy while reducing the required doses of conventional drugs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-(+)-2-Methoxypropionitrile to ensure high enantiomeric purity, and how can reaction conditions be systematically optimized?

- Methodological Answer :

- Synthesis Optimization : Use chiral catalysts (e.g., asymmetric hydrogenation catalysts) or chiral auxiliaries to enhance enantioselectivity. Monitor reaction parameters (temperature, solvent polarity, catalyst loading) via Design of Experiments (DoE) to identify optimal conditions .

- Purity Assessment : Employ chiral HPLC or polarimetry to quantify enantiomeric excess (ee). Cross-validate results with H NMR using chiral shift reagents (e.g., Eu(hfc)) .

- Example Table :

| Method | Catalyst | ee (%) | Yield (%) | Reference Protocol |

|---|---|---|---|---|

| Asymmetric Cyanation | Cinchona Alkaloid | 92 | 75 | Adapted from |

| Chiral Pool Synthesis | (R)-Lactic Acid | 85 | 68 |

Q. How should researchers characterize the physicochemical properties of this compound to ensure reproducibility?

- Methodological Answer :

- Key Properties : Measure boiling point (), density (), and refractive index () using calibrated instruments. Compare with literature values for analogs (e.g., 3-Methoxypropionitrile: 164–165°C, 0.938 ).

- Spectroscopic Data : Acquire C NMR (carbonyl and nitrile peaks) and IR (C≡N stretch ~2240 cm). Report uncertainties (e.g., ±0.1°C for ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enantioselectivity values for this compound across different catalytic systems?

- Methodological Answer :

- Contradiction Analysis Framework :

Meta-Analysis : Compile data from peer-reviewed studies, noting variables (catalyst type, solvent, temperature).

Controlled Replication : Reproduce key studies under standardized conditions (e.g., identical solvent purity, catalyst batch).

Statistical Evaluation : Apply ANOVA to assess significance of discrepancies; report -values (<0.05) .

- Case Study : A 2021 study on analogous nitriles found that trace moisture (>50 ppm) reduced ee by 15% in polar solvents. Recommend rigorous drying protocols for replication .

Q. What advanced strategies can mitigate racemization during the purification of this compound?

- Methodological Answer :

- Chromatography : Use low-temperature silica gel columns with non-polar solvents (hexane:ethyl acetate) to minimize thermal racemization.

- Distillation : Short-path distillation under reduced pressure (<1 mmHg) to limit exposure to high temperatures .

- Stability Testing : Monitor ee over time via accelerated aging studies (40°C, 75% humidity) to identify degradation thresholds .

Data Contradiction & Validation

Q. How should researchers validate conflicting spectral data (e.g., H NMR shifts) for this compound in the literature?

- Methodological Answer :

- Reference Standards : Compare with authenticated spectra from repositories (e.g., NIST Chemistry WebBook).

- Deuterated Solvent Effects : Note solvent-induced shifts (e.g., CDCl vs. DMSO-d) and report solvent used .

- Collaborative Validation : Share raw data with independent labs for cross-verification, adhering to FAIR data principles .

Experimental Design & Reporting

Q. What are the critical considerations for designing reproducible kinetic studies on this compound’s reactivity?

- Methodological Answer :

- Parameter Control : Document reaction vessel geometry, stirring rate, and inert atmosphere (Ar/N) to minimize variability.

- Kinetic Sampling : Use automated samplers for consistent time intervals. Quench reactions with acidic methanol to halt progress .

- Data Reporting : Follow significant figure rules (e.g., rate constants to 3 decimal places) and disclose instrument precision .

Ethical & Safety Compliance

Q. What safety protocols are essential for handling this compound in academic labs?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.